Murisolin

Description

Properties

CAS No. |

129683-96-1 |

|---|---|

Molecular Formula |

C35H64O6 |

Molecular Weight |

580.9 g/mol |

IUPAC Name |

(2S)-4-[(2R,13R)-2,13-dihydroxy-13-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |

InChI |

InChI=1S/C35H64O6/c1-3-4-5-6-7-8-9-13-16-19-22-31(37)33-24-25-34(41-33)32(38)23-20-17-14-11-10-12-15-18-21-30(36)27-29-26-28(2)40-35(29)39/h26,28,30-34,36-38H,3-25,27H2,1-2H3/t28-,30+,31+,32+,33+,34+/m0/s1 |

InChI Key |

PYNFAPLXMQHUNR-YZDQYAEISA-N |

Isomeric SMILES |

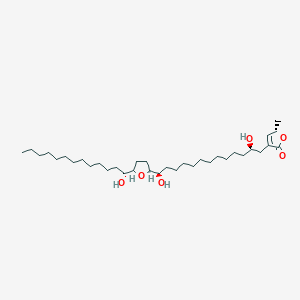

CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CCCCCCCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCC(C1CCC(O1)C(CCCCCCCCCCC(CC2=CC(OC2=O)C)O)O)O |

Origin of Product |

United States |

Phytochemistry and Natural Occurrence of Murisolin

Botanical Sources of Murisolin (B1248456)

This compound's natural occurrence is primarily associated with species belonging to the Annona genus. nih.gov

Annona muricata as a Primary Source

Annona muricata, commonly known as soursop, graviola, or guanabana, is a well-established source of this compound. jrmds.injyoungpharm.orgnih.govnih.govresearchgate.netnih.govderpharmachemica.comresearchgate.netmdpi.comamazonaws.comphytojournal.com This evergreen tree is native to the tropical areas of South and North America and is now widely distributed in tropical and subtropical regions globally. nih.govresearchgate.netmdpi.comamazonaws.comphytojournal.com Extensive phytochemical investigations of Annona muricata have consistently reported the isolation of this compound from various parts of the plant. nih.govjrmds.injyoungpharm.orgnih.govnih.govresearchgate.netderpharmachemica.comresearchgate.netmdpi.comamazonaws.comphytojournal.comresearchgate.net

Other Annona Species Exhibiting this compound Presence

While Annona muricata is a primary source, this compound has also been reported in other Annona species. Annona glabra is one such species where this compound has been identified. nih.gov Research into the chemical constituents of different Annona species continues to reveal the presence of various acetogenins (B1209576), including this compound, contributing to the understanding of the phytochemical diversity within this genus. researchgate.netmdpi.com

Distribution of this compound within Plant Parts

This compound has been identified in several different parts of the Annona muricata plant, indicating its distribution throughout the tree.

Occurrence in Seeds

The seeds of Annona muricata are a notable source of this compound. nih.govjrmds.innih.govnih.govresearchgate.netderpharmachemica.comresearchgate.netmdpi.comamazonaws.comresearchgate.netresearchgate.net Chemical investigations of freeze-dried seeds have led to the isolation of this compound alongside other acetogenins and compounds. derpharmachemica.comresearchgate.net Studies focusing on the chemical constituents of soursop seeds have confirmed the presence of this compound. researchgate.net

Presence in Stem Bark

The stem bark of Annona muricata has also been reported to contain this compound. jyoungpharm.orgwisdomlib.org Isolation and structural determination studies have identified this compound from the stem bark extract of A. muricata. wisdomlib.org

Identification in Leaves and Fruits

While seeds and stem bark are reported sources, the presence of this compound in the leaves and fruits of Annona muricata is less consistently highlighted in the provided search results specifically for this compound. However, several studies broadly mention the isolation of various annonaceous acetogenins, the class of compounds to which this compound belongs, from the leaves, fruits, and other parts of A. muricata. nih.govnih.govresearchgate.netmdpi.comamazonaws.comphytojournal.commdpi.comresearchgate.netscielo.org.mx Some research indicates that fruits contain other acetogenins, but specifically lists this compound as isolated from seeds. derpharmachemica.comresearchgate.net Other sources list this compound as found in seeds but also broadly state that over 100 acetogenins have been isolated from leaves, barks, seeds, roots, and fruits. nih.govresearchgate.net One source tentatively identified this compound in a leaf extract and pulp combination used for a beverage. scielo.org.mx Another review lists solamin (another acetogenin) as being found in leaves and sabadelin in pulp, while this compound is listed for seeds. mdpi.comresearchgate.net This suggests that while acetogenins are widely distributed, the concentration and specific types can vary by plant part.

Here is a summary of the distribution of this compound within Annona muricata based on the provided information:

| Plant Part | This compound Presence | Supporting Evidence |

| Seeds | Yes | Consistently reported in multiple studies. nih.govjrmds.innih.govnih.govresearchgate.netderpharmachemica.comresearchgate.netmdpi.comamazonaws.comresearchgate.netresearchgate.net |

| Stem Bark | Yes | Reported in specific isolation studies. jyoungpharm.orgwisdomlib.org |

| Leaves | Indicated | Mentioned as a source of acetogenins, with tentative identification of this compound in one study. nih.govnih.govresearchgate.netphytojournal.commdpi.comresearchgate.netscielo.org.mx |

| Fruits | Indicated | Mentioned as a source of acetogenins, though some studies specifically list other acetogenins from fruits while attributing this compound to seeds. nih.govnih.govresearchgate.netderpharmachemica.comresearchgate.netmdpi.comamazonaws.comphytojournal.commdpi.com |

Methodologies for Extraction and Isolation of this compound

The isolation of natural compounds like this compound from plant matrices typically involves a sequence of steps, starting with extraction of the plant material followed by various purification techniques. Bioactivity-directed isolation, where fractions are tested for biological activity to guide the purification process, is a common strategy employed for isolating annonaceous acetogenins researchgate.netpurdue.edu.

Solvent-Based Extraction Techniques

Extraction is the initial step to separate the target compounds from the complex plant matrix. Various organic solvents are used based on the polarity of the compounds of interest. For this compound and other annonaceous acetogenins, which are generally considered low-polarity compounds, several solvent-based methods have been documented.

One approach involves extraction with petroleum ether wisdomlib.org. Dichloromethane (B109758) (CH2Cl2) has also been used to extract freeze-dried plant materials, such as seeds and fruits of Annona muricata derpharmachemica.comcabidigitallibrary.org. Successive extraction with solvents of increasing polarity is another common method. For A. muricata seeds, sequential extraction using solvents like n-hexane, chloroform, and methanol (B129727) has been employed um.edu.my. Ethanol extraction is also a utilized technique, sometimes preceded by a defatting step using hexane (B92381) to remove non-polar lipids purdue.eduoup.com.

In addition to traditional solvent extraction, supercritical fluid CO2 extraction (SFE) has been explored as an alternative, low-temperature method for extracting bioactive constituents, including acetogenins, from Annona seeds nih.gov.

Chromatographic Purification Strategies

Following extraction, chromatographic techniques are essential for separating this compound from other co-extracted compounds and obtaining it in a purified form. Silica (B1680970) gel chromatography is a widely used method in the isolation of annonaceous acetogenins wisdomlib.orgderpharmachemica.comcabidigitallibrary.orgpsu.edu. Separation on silica gel columns is often performed using gradient elution with mixtures of solvents, such as ethyl acetate (B1210297) in petroleum ether, or combinations of acetonitrile, diethyl ether, and dichloromethane derpharmachemica.comcabidigitallibrary.orgum.edu.my.

Preparative high-performance liquid chromatography (HPLC) is another powerful technique utilized for the purification of acetogenins, allowing for the separation of closely related compounds, including positional isomers and epimers oup.comnih.govpsu.edu. Reversed-phase C18 columns are commonly used in HPLC for this purpose, with mobile phases typically consisting of mixtures of methanol and water oup.comnih.gov.

Countercurrent chromatography (CCC), also referred to as centrifugal partition chromatography (CPC), has been highlighted as an efficient method for isolating acetogenins from crude extracts, capable of separating positional isomers, epimers, and homologous acetogenins psu.edujst.go.jp.

Techniques for Structural Elucidation (General Overview, No Specific Data)

The determination of the chemical structure of isolated compounds like this compound relies on a combination of spectroscopic techniques. For annonaceous acetogenins, a suite of methods is typically employed to elucidate their complex structures, which include the position and stereochemistry of hydroxyl groups and the configuration of the THF ring(s).

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques such as 1H NMR and 13C NMR, is fundamental for determining the functional groups present in the molecule and establishing the connectivity of atoms, which helps in assigning the relative stereochemistry researchgate.netderpharmachemica.compurdue.educabidigitallibrary.org.

Mass spectrometry (MS) is crucial for determining the molecular weight of the compound and providing fragmentation patterns that help in locating functional groups along the carbon chain wisdomlib.orgresearchgate.netderpharmachemica.compurdue.educabidigitallibrary.orgoup.commdpi.com. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and high-resolution MS are commonly used. Analysis of trimethylsilyl (B98337) (TMSi) derivatives by MS can also provide valuable fragmentation information purdue.edu.

Other spectroscopic methods like Ultraviolet (UV) and Infrared (IR) spectroscopy can provide complementary information about the presence of specific functional groups within the this compound molecule wisdomlib.org. To determine the absolute stereochemistry of chiral centers, particularly the secondary alcohols flanking the THF ring, the Mosher ester method is a standard technique, often involving the preparation and analysis of derivatives with reagents like MTPA (methoxytrifluoromethylphenylacetic acid) or 2-NMA (naphthylmethoxyacetic acid) beilstein-journals.orgpurdue.edumdpi.comcore.ac.ukacs.org.

Synthetic Chemistry of Murisolin and Its Analogues

Total Synthesis Approaches to Murisolin (B1248456)

The total synthesis of this compound has been achieved through different strategies, broadly categorized into convergent and linear approaches. These methods aim to assemble the complex molecular architecture efficiently and stereoselectively.

Linear Synthesis Pathways

Linear synthesis involves building the molecule step-by-step from a simple starting material. While potentially less efficient for highly complex structures compared to convergent routes, linear pathways can be powerful when specific transformations or sequences are particularly effective or when synthesizing simpler analogues. Although convergent strategies appear more prevalent in the highlighted syntheses of this compound, the general landscape of acetogenin (B2873293) synthesis includes both linear and convergent approaches. uni.lu Some approaches based on partially functionalized intermediates can be seen as combining aspects of both linear and convergent strategies, aiming for a balance of synthetic efficiency and diversity. nih.govuni.lu

Notable Contributions and Methodological Advancements by Research Groups

Several research groups have made significant contributions to the total synthesis of this compound and its stereoisomers, developing innovative methodologies for the construction of its key structural features.

Tanaka's group reported the first total synthesis of this compound in 2004. thegoodscentscompany.comnih.gov Their approach was described as concise and utilized asymmetric alkynylation and Sonogashira coupling as key steps. thegoodscentscompany.comnih.gov The synthesis involved the stereoselective construction of the threo/trans/threo-type THF ring moiety through asymmetric alkynylation of an α-tetrahydrofuranic aldehyde. thegoodscentscompany.comnih.gov This THF segment was then coupled with a γ-lactone segment using Sonogashira cross-coupling. nih.gov Subsequent hydrogenation and deprotection steps furnished this compound. nih.gov The spectroscopic data of the synthetic product were in good agreement with those reported for natural this compound. nih.gov Full details of this synthesis were reported in 2005, including the synthesis of natural 16,19-cis-murisolin (B1247483) and an unnatural 16,19-cis-murisolin isomer using a similar procedure. uni.lu

Curran's group contributed significantly by developing a strategy for the synthesis of a stereoisomer library of (+)-murisolin and 15 of its isomers. uni.lu Reported in 2004, this work relied on the solution-phase technique of fluorous mixture synthesis (FMS). uni.lu Their approach involved a 4-mix/4-split strategy. uni.lu A single mixture of intermediates, tagged with different fluorous tags, was carried through the synthesis with strategic splitting points. For instance, a mixture was subjected to Shi epoxidation with enantiomeric catalysts, followed by splitting and further reactions like Mitsunobu chemistry. This allowed for the generation of mixtures, each containing multiple isomers, which were subsequently demixed and detagged to yield all 16 target isomers in pure form. This methodology provided an efficient way to access a diverse set of this compound stereoisomers.

Makabe's group reported the total synthesis of this compound in 2006, alongside the synthesis of (15R,16R,19S,20S)-cis-murisolin and (15R,16R,19R,20S)-murisolin A. uni.lu Their synthetic route involved the preparation of mono-THF moieties from epoxy alcohols using methodologies such as Sharpless AD-mix-β and Mitsunobu reactions to control stereochemistry. The THF moiety was then coupled with an α,β-unsaturated γ-lactone segment, also synthesized separately, via a Sonogashira cross-coupling reaction to construct the carbon skeleton of this compound. Syntheses of the related cis-murisolin and this compound A were carried out using similar procedures.

Here is a summary of notable total synthesis contributions:

| Research Group | Year | Key Strategy/Methodology | This compound and Analogues Synthesized |

| Tanaka | 2004 | Asymmetric Alkynylation, Sonogashira Coupling (Convergent) | This compound, 16,19-cis-murisolin, unnatural isomer nih.gov |

| Curran | 2004 | Fluorous Mixture Synthesis (FMS) (Convergent) | Library of 16 this compound stereoisomers |

| Makabe | 2006 | Sharpless AD-mix, Mitsunobu, Sonogashira Coupling (Convergent) | This compound, (15R,16R,19S,20S)-cis-murisolin, (15R,16R,19R,20S)-murisolin A |

| Haufe | 2012 | Transannular O-Heterocyclization | This compound, 16,19-cis-murisolin nih.gov |

Another notable methodological advancement in the synthesis of this compound and 16,19-cis-murisolin involved the application of transannular O-heterocyclization as a key stereoselective and metal-free transformation to introduce multiple stereocenters in a single step. nih.gov This approach highlights the ongoing development of efficient and stereocontrolled methods for accessing this class of natural products.

Maezaki's Group Contributions to this compound Synthesis

The group led by Naoyoshi Maezaki, in collaboration with Tetsuaki Tanaka, has made significant contributions to the total synthesis of this compound and related acetogenins (B1209576). Their work, reported as early as 2004 and detailed further in 2005, described the first total synthesis of this compound. beilstein-journals.orgrsc.orgrsc.orgnih.gov Their convergent synthetic approach involved the coupling of a THF ring segment and a γ-lactone segment. rsc.orgnih.gov A key aspect of their strategy was the highly stereoselective construction of the threo/trans/threo-type THF ring moiety. beilstein-journals.orgrsc.org This was achieved through the asymmetric alkynylation of an α-tetrahydrofuranic aldehyde. beilstein-journals.orgrsc.orgrsc.orgnih.gov The final carbon skeleton was assembled using a Sonogashira coupling reaction between the synthesized THF segment and an iodide-bearing γ-lactone segment. beilstein-journals.orgrsc.orgnih.gov Subsequent hydrogenation and deprotection steps furnished this compound. beilstein-journals.orgrsc.org Their detailed report in 2005 also included the synthesis of natural 16,19-cis-murisolin and an unnatural isomer using a similar methodology. beilstein-journals.org Maezaki and Tanaka's group also developed a systematic synthesis of mono- and bis-THF ring cores, which are key intermediates for various annonaceous acetogenins, utilizing asymmetric alkynylation and stereodivergent THF ring formation. nih.govthieme-connect.com

Key Reactions and Stereoselective Transformations in this compound Synthesis

The synthesis of this compound relies on several key reactions and stereoselective transformations to establish the correct absolute and relative configurations of its chiral centers.

Asymmetric alkynylation of α-tetrahydrofuranic aldehydes is a crucial step in the stereoselective construction of the THF core of this compound. beilstein-journals.orgrsc.orgrsc.orgnih.gov This reaction allows for the introduction of an alkyne moiety with high control over the newly formed stereocenter adjacent to the aldehyde carbon and the THF ring. Maezaki's group successfully employed this transformation in their total synthesis of this compound, achieving high diastereoselectivity (>97:3 dr) in the reaction between an α-tetrahydrofuranic aldehyde and 1,6-heptadiyne. beilstein-journals.orgrsc.org The absolute configuration of the resulting alcohol adduct was confirmed. rsc.org This methodology proved effective for the stereoselective synthesis of the threo/trans/threo-type THF ring moiety found in this compound. beilstein-journals.orgrsc.org

Sonogashira coupling is a widely used palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. scirp.orgorganic-chemistry.org In the context of this compound synthesis, Sonogashira coupling has been effectively utilized to assemble the carbon skeleton by joining the THF-containing segment with the γ-lactone-bearing segment. beilstein-journals.orgrsc.orgnih.gov Maezaki's group employed the Sonogashira coupling of an alkyne-terminated THF segment with an iodide to form the enediyne intermediate, which was subsequently hydrogenated to complete the carbon chain. rsc.org This reaction is particularly valuable for forming carbon-carbon bonds under relatively mild conditions and with good functional group tolerance, making it suitable for the synthesis of complex natural products like this compound. scirp.orgorganic-chemistry.org

Transannular O-heterocyclization has been explored as a highly stereoselective and metal-free method for constructing the THF ring in this compound and its analogues. acs.orgnih.govacs.org This transformation can introduce multiple stereocenters in a single step, offering an efficient route to the cyclic ether moiety. acs.orgnih.govacs.org While not the primary strategy in Maezaki's initial total synthesis of this compound, transannular O-heterocyclization represents an alternative powerful tool for the synthesis of annonaceous acetogenins, including this compound and 16,19-cis-murisolin, as demonstrated by other research groups. acs.orgnih.govacs.orguni-muenster.de This approach can involve the cyclization of a precursor molecule across a ring, forming the THF core with defined stereochemistry. acs.orgnih.govacs.org

Fluorous mixture synthesis (FMS) is a solution-phase technique that allows for the parallel synthesis of multiple compounds, particularly stereoisomers, in a single mixture by using fluorous tags for encoding and separation. acs.orgpitt.edusemanticscholar.orgacs.orgnih.gov This strategy has been applied to the synthesis of a stereoisomer library of this compound and its diastereomers. acs.orgpitt.edusemanticscholar.orgacs.orgnih.gov By tagging stereoisomeric precursors with different fluorous tags, researchers can carry out multiple synthetic steps on the mixture, significantly leveraging synthetic effort. acs.orgpitt.edusemanticscholar.orgacs.org The different fluorous tags allow for the separation (demixing) of the individual stereoisomers at a later stage, typically by fluorous HPLC. semanticscholar.orgacs.org This approach has been used to synthesize a library of 16 stereoisomers of the dihydroxy tetrahydrofuran (B95107) fragment of this compound, enabling the rigorous structure proof of the natural product by comparison to the synthesized isomers. acs.orgsemanticscholar.orgacs.org

Epoxy alcohols serve as versatile chiral building blocks in the synthesis of complex molecules, including the THF ring system of annonaceous acetogenins like this compound. acs.orgjst.go.jpresearchgate.netnih.govnih.gov Chiral epoxy alcohols can be prepared with high enantiomeric purity using methods such as Sharpless asymmetric epoxidation or hydrolytic kinetic resolution of racemic epoxides. acs.orgnih.gov These chiral precursors can then be transformed into the desired THF moieties through various reactions, controlling the stereochemistry of the ring and adjacent carbons. beilstein-journals.orgjst.go.jpresearchgate.net For instance, Sharpless asymmetric dihydroxylation followed by cyclization has been used to construct THF cores from epoxy alcohol derivatives. beilstein-journals.orgnih.gov The use of epoxy alcohols as starting materials provides a reliable way to introduce defined stereochemistry early in the synthesis, which is propagated through subsequent transformations to build the complex structure of this compound. jst.go.jpresearchgate.netnih.gov

Synthesis of this compound Stereoisomers and Congeners

The synthesis of this compound stereoisomers and congeners often involves the controlled construction of the THF ring and the precise installation of the hydroxyl groups and alkyl chains with defined relative and absolute stereochemistry.

Preparation of Natural and Unnatural 16,19-cis-Murisolin

Total syntheses of this compound, including natural and unnatural 16,19-cis-murisolin, have been achieved through convergent routes. One approach involves the asymmetric alkynylation of an α-tetrahydrofuranic aldehyde with a diyne, followed by Sonogashira coupling with a γ-lactone segment. nih.gov This strategy allows for the stereoselective construction of the THF ring moiety. For instance, the total synthesis of natural 16,19-cis-murisolin and unnatural 16,19-cis-murisolin has been reported using similar procedures involving asymmetric alkynylation of stereoisomers of α-tetrahydrofuranic aldehyde. nih.govnih.gov Another method employed in the synthesis of this compound and 16,19-cis-murisolin is transannular O-heterocyclization, a highly stereoselective, metal-free transformation that can introduce four stereocenters in a single step. researchgate.netacs.org This approach has been demonstrated to provide access to these compounds, with a late-stage splitting of synthetic routes allowing for the preparation of both this compound and 16,19-cis-murisolin. researchgate.netacs.org

Systematic Synthesis of Poly-Tetrahydrofuran Cores Applied to this compound

Systematic synthesis of poly-THF ring cores, which are key intermediates for Annonaceous acetogenins including this compound, has been developed. nii.ac.jpthieme-connect.comresearchgate.net These methodologies often utilize asymmetric alkynylation and subsequent stereodivergent THF ring formation as crucial steps. thieme-connect.comresearchgate.net Asymmetric alkynylation of α-oxyaldehyde and α-tetrahydrofuranic aldehyde with specific chiral building blocks, such as (S)-3-butyne-1,2-diol derivatives, can proceed with high diastereoselectivity. thieme-connect.comresearchgate.net These adducts can then be converted into mono- and bis-THF cores through different one-pot THF ring formation methods. thieme-connect.comresearchgate.net This systematic approach to constructing poly-THF cores has been successfully applied to the total synthesis of this compound and its diastereomeric congeners. nii.ac.jpthieme-connect.com For example, applying this systematic synthesis of poly-THF cores allowed for the synthesis and biological evaluation of two diastereomeric this compound congeners. nii.ac.jp

Development of this compound Analogues and Derivatives

The development of this compound analogues and derivatives is driven by the desire to explore structure-activity relationships, improve potency, selectivity, or pharmacokinetic properties, and potentially reduce toxicity associated with natural acetogenins. nih.gov

Design Principles for Modified this compound Structures

Design principles for modified this compound structures often involve alterations to key regions of the molecule, including the γ-lactone ring, the THF ring, and the hydroxyl groups on the aliphatic chain. thieme-connect.com These modifications can influence the compound's interaction with its biological targets, primarily complex I of the mitochondrial respiratory chain. researchgate.net Strategies include simplifying the complicated acetogenin structure or introducing wide structural modifications. researchgate.net For instance, the number of fluorine atoms on the γ-lactone moiety has been shown to affect the growth inhibitory activities of analogues of solamin, a mono-THF acetogenin structurally related to this compound. researchgate.netjst.go.jp Another design principle involves creating hybrid molecules that combine features of acetogenins with other pharmacophores. researchgate.net

Synthetic Methodologies for Novel Analogues

Various synthetic methodologies have been employed for the creation of novel this compound analogues. Convergent synthesis is a common strategy, allowing for the coupling of different molecular fragments. nih.gov For example, the Sonogashira coupling has been used to connect THF ring fragments with modified γ-lactone segments, including fluorinated ones. researchgate.netjst.go.jp Asymmetric synthesis techniques, such as asymmetric alkynylation and stereodivergent reactions, are crucial for controlling the stereochemistry of the multiple chiral centers introduced during the synthesis of analogues. thieme-connect.comresearchgate.netjst.go.jp The use of chiral building blocks derived from readily available sources like carbohydrates or epoxy alcohols is also prevalent. nih.govacs.org Furthermore, techniques like fluorous mixture synthesis and oligoethylene glycol tagging have been explored for the parallel synthesis and separation of libraries of stereoisomers and analogues, enabling the efficient exploration of structural variations. nih.govacs.orgacs.org

Biological Activity and Mechanistic Studies of Murisolin Preclinical/in Vitro

General Bioactivity Spectrum of Murisolin (B1248456)

This compound is a member of the Annonaceous acetogenins (B1209576), a class of polyketides isolated from the Annonaceae family of plants. These compounds are known for a wide range of biological activities. The following sections detail the specific preclinical and in vitro findings related to this compound and its stereoisomers.

This compound has demonstrated notable cytotoxic activity against various cancer cell lines in preclinical studies. As an Annonaceous acetogenin (B2873293), its cytotoxic effects are a significant area of research. One study reported the effective dose (ED50) of this compound to be 0.1 μg/mL, indicating its potent ability to inhibit the growth of cancer cells. While comprehensive IC50 values across a wide range of cell lines are not extensively documented in the available literature, the existing data underscores its potential as a cytotoxic agent.

| Compound | Activity | Effective Dose (ED50) | Source Part | Compound Class |

|---|---|---|---|---|

| This compound | Cytotoxic | 0.1 μg/mL | Seed | Acetogenin |

Specific studies on the antimicrobial properties of isolated this compound and its stereoisomers are limited in the current scientific literature. However, the broader class of compounds to which this compound belongs, the Annonaceous acetogenins, and extracts from Annona muricata (from which this compound is derived) have been reported to possess antimicrobial activities. These extracts have shown activity against both Gram-positive and Gram-negative bacteria. Further research is required to specifically determine the antimicrobial spectrum and potency of this compound and its individual stereoisomers.

There is a lack of specific data on the antioxidant activities of isolated this compound and its stereoisomers. Broader studies on Annona muricata extracts have indicated the presence of antioxidant activity, often attributed to the phenolic and flavonoid content of the plant. While acetogenins are not typically recognized as primary antioxidants, their role in modulating cellular oxidative stress warrants further investigation to ascertain any direct or indirect antioxidant effects of this compound.

Molecular Mechanisms of Action

A primary and well-documented molecular mechanism of action for this compound and other Annonaceous acetogenins is the potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase). nih.govnih.gov This enzyme is a critical component of the electron transport chain in mitochondria, responsible for cellular energy production in the form of ATP.

Research has demonstrated that this compound and its synthesized stereoisomers, including (15R, 16R, 19R, 20S)-murisolin A and (15R, 16R, 19S, 20S)-16,19-cis-murisolin, exhibit inhibitory activity against bovine heart mitochondrial complex I. nih.gov Notably, these different stereoisomers of this compound show almost the same level of inhibitory activity, suggesting that the specific stereochemistry at these positions may not be critical for its interaction with complex I. nih.gov

The inhibition of complex I by acetogenins like this compound disrupts the electron flow, leading to a decrease in ATP production. This disruption of cellular energy metabolism is a key factor in the cytotoxic effects observed in cancer cells, which often have high energy demands. The binding of these inhibitors is thought to occur within the ubiquinone-binding pocket of the enzyme.

| Compound/Stereoisomer | Target | Observed Effect |

|---|---|---|

| This compound | Bovine heart mitochondrial complex I | Inhibition |

| (15R, 16R, 19R, 20S)-murisolin A | Bovine heart mitochondrial complex I | Inhibition (similar to this compound) |

| (15R, 16R, 19S, 20S)-16,19-cis-murisolin | Bovine heart mitochondrial complex I | Inhibition (similar to this compound) |

Impact on Cellular Energy Metabolism and ATP Deprivation

No data found.

Inhibition of Plasma Membrane NADH Oxidase in Cancer Cells

No data found.

Induction of Apoptosis via Mitochondrial Pathway

No data found.

Modulation of Pro-apoptotic (Bax) and Anti-apoptotic (Bcl-2) Proteins

No data found.

Cell Line-Specific Preclinical Investigations

Efficacy against Human Pancreatic Carcinoma Cell Lines

No data found.

Cytotoxicity against Human Hepatoma Cell Lines

No data found.

Table of Compounds Mentioned

As no article content could be generated, there are no compounds to list.

Activity against Prostate Adenocarcinoma Cell Lines

Extracts from Annona muricata, which contain a variety of acetogenins including this compound, have demonstrated antiproliferative effects against human prostate cancer cell lines. nih.gov For instance, a graviola leaf extract showed an IC50 value of 63 µg/ml on PC-3 cells. nih.gov However, specific studies detailing the cytotoxic activity and IC50 values of purified this compound against prostate adenocarcinoma cell lines such as PC-3 and DU-145 are not extensively available in the current body of scientific literature. Research has more broadly focused on the synergistic effects of the various compounds within the plant extract. nih.gov

Studies on Oral Cancer Cell Lines

The cytotoxic potential of this compound has been evaluated against human oral cancer cell lines. In one of the key studies identifying this compound, this compound demonstrated significant activity against the KB human oral epidermoid carcinoma cell line.

Table 1: Cytotoxic Activity of this compound against Oral Cancer Cell Line

| Compound | Cell Line | Activity Metric | Value |

|---|---|---|---|

| This compound | KB | ED50 | 0.1 µg/mL |

ED50: Effective dose for 50% of the population

This finding highlights the potential of this compound as a cytotoxic agent against oral cancer cells.

Research on Leukemia Cell Lines

The anticancer activity of extracts from Annona muricata, containing this compound and other acetogenins, has been observed against leukemia cell lines. researchgate.net For example, extracts from the leaves, twigs, and roots of the plant have been shown to inhibit the proliferation of the human leukemia cell line HL-60. researchgate.net While the plant extracts have shown promise, specific cytotoxic data, such as IC50 values for isolated this compound against common leukemia cell lines like HL-60 and K-562, are not yet detailed in published research.

Assessment of Activity against other Human Solid Tumor Cell Lines

The broader anticancer potential of acetogenins from Annona muricata, including this compound, has been suggested by studies on various human solid tumor cell lines. Extracts of the plant have shown cytotoxic effects against a range of cancers, including but not limited to breast, colon, lung, and pancreatic cancer cell lines. mdpi.com While these findings are promising for the general class of compounds, specific IC50 or ED50 values for purified this compound against a comprehensive panel of human solid tumor cell lines are not yet available in the scientific literature. The research focus has often been on the total extract or other specific acetogenins.

Structure Activity Relationship Sar Studies of Murisolin

Identification of Key Structural Features for Bioactivity

Several key structural elements within the murisolin (B1248456) molecule have been investigated for their contribution to its bioactivity.

Role of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran (THF) ring system is a characteristic feature of many potent annonaceous acetogenins (B1209576), including this compound. researchgate.netbeilstein-journals.orgmdpi.com The presence and stereochemistry of the THF ring are considered important for the interaction with the biological target, primarily mitochondrial complex I. thieme-connect.com Studies on acetogenin (B2873293) mimics have indicated that the hydroxylated THF moiety is one of the two functional units crucial for potent activity, working in conjunction with the α,β-unsaturated γ-lactone ring. researchgate.net Systematic synthesis of diastereomeric THF ring cores and evaluation of their biological activity have demonstrated the significance of the stereochemistry around the THF ring for inhibitory effects on complex I. researchgate.netnii.ac.jp

Significance of Hydroxyl Groups

The number, position, and stereochemistry of hydroxyl groups flanking the THF ring and along the alkyl chain are critical determinants of biological activity in annonaceous acetogenins. This compound is noted as being the first mono-THF-γ-lactone acetogenin reported with only three hydroxyl groups. researchgate.net The presence of a polar atom, such as a hydroxyl group, at the 2'-position of the side chain has been suggested to be essential for potent activity, as 2'-hydroxy solamin (this compound) showed significantly higher activity than solamin, which lacks this hydroxyl group. jst.go.jpnih.gov The introduction and stereochemistry of hydroxyl groups can also influence selectivity among different tumor cell lines. mdpi.com

Importance of the Alpha, Beta-Unsaturated Gamma-Lactone Moiety

The α,β-unsaturated γ-lactone ring is another essential functional unit of annonaceous acetogenins. researchgate.netbeilstein-journals.orgmdpi.com This moiety is located at the terminus of the fatty acid chain and is crucial for the biological activity, particularly the inhibition of mitochondrial complex I. thieme-connect.comresearchgate.net Studies have shown that both the hydroxylated THF ring and the α,β-unsaturated γ-lactone segment are necessary for potent activity and likely interact cooperatively with the target enzyme. thieme-connect.comresearchgate.net Analogs lacking the α,β-unsaturated γ-lactone ring have shown altered or reduced activity. thieme-connect.com

Influence of the Alkyl Spacer Length

The length of the alkyl chain that connects the THF ring system to the γ-lactone moiety is also a factor influencing the biological activity of acetogenins. This alkyl spacer is believed to play a role in positioning the two key functional units (THF and γ-lactone) for optimal interaction with the biological target. thieme-connect.comresearchgate.net While specific data on the ideal alkyl spacer length for this compound is not extensively detailed in the provided snippets, studies on other acetogenins suggest that an optimal length is important for potent inhibitory activities. thieme-connect.com

Comparative Analysis of this compound Stereoisomers and Diastereomers

Stereochemistry plays a pivotal role in the biological activity of many natural compounds, including annonaceous acetogenins. mdpi.commdpi.com this compound possesses multiple chiral centers, leading to the possibility of numerous stereoisomers and diastereomers. michberk.com Studies have focused on synthesizing and evaluating the biological activity of this compound stereoisomers and diastereomers to understand the impact of specific spatial arrangements on potency and selectivity. beilstein-journals.orgnii.ac.jpethz.ch For instance, a library of this compound stereoisomers has been synthesized to clarify their SAR. beilstein-journals.orgethz.ch Comparative analysis of diastereomeric this compound congeners has revealed differences in their cell-growth inhibition profiles against various human cancer cell lines, highlighting the importance of stereochemistry for biological activity. nii.ac.jp

Data Table: Cytotoxicity of this compound Diastereomers (Illustrative based on search results)

| Compound | Cell Line 1 (IC₅₀ µM) | Cell Line 2 (IC₅₀ µM) | Cell Line 3 (IC₅₀ µM) |

| This compound (Natural) | X.XX | Y.YY | Z.ZZ |

| Diastereomer 1 | A.AA | B.BB | C.CC |

| Diastereomer 2 | D.DD | E.EE | F.FF |

| Diastereomer 3 | G.GG | H.HH | I.II |

Note: Specific IC₅₀ values for different this compound diastereomers against named cell lines were not consistently available across the provided snippets to populate a precise table. The table above is illustrative of the type of data generated in comparative studies.

Impact of Structural Modifications on Biological Efficacy

Evaluation of Synthetic Analogues for Enhanced Activity

The evaluation of synthetic analogues of this compound and related Annonaceous acetogenins has provided valuable insights into the structural determinants of their biological activity. This compound itself is sometimes referred to as 2'-hydroxy solamin, and comparative studies have shown that this compound exhibits significantly more potent activity than solamin, highlighting the importance of the hydroxyl group at the C2' position for enhanced activity., For instance, this compound was found to inhibit the growth of a human lung cancer cell line (DMS114) 400 times more strongly than solamin.

The synthesis of this compound and its stereoisomers, including 16,19-cis-murisolin (B1247483) and this compound A, has allowed for the evaluation of their inhibitory action on bovine heart mitochondrial complex I and cytotoxicity against various human tumor cell lines. thegoodscentscompany.com,,, These studies reveal that subtle differences in stereochemistry can lead to variations in biological activity and selectivity among different cancer cell lines. ,,

Further analogue studies have explored the impact of modifications to the acetogenin structure. For example, investigations into hybrid acetogenins have shown that the nature of the connecting group between the tetrahydrofuran ring and other moieties significantly influences growth inhibitory activities against human cancer cell lines. The introduction of fluorine atoms at specific positions has also been investigated, revealing that the number of fluorine atoms can affect growth inhibitory activities., Studies on polyether analogues have indicated that the presence and stereochemistry of hydroxyl groups in the vicinity of ether bonds can lead to selective cytotoxicity against certain tumor cell lines.

While specific comprehensive data tables detailing the activity of a wide range of this compound analogues were not extensively available in the provided sources, the research highlights a clear correlation between structural modifications and observed biological effects. The comparison between this compound and solamin serves as a key example of how a single functional group alteration can dramatically impact potency.

Rational Design Strategies based on SAR Principles

Rational design strategies in medicinal chemistry utilize the information gleaned from SAR studies to guide the creation of novel compounds with improved pharmacological properties.,, Based on the SAR principles established for this compound and other Annonaceous acetogenins, researchers can design synthetic analogues with a targeted approach to enhance activity, improve selectivity, or overcome limitations such as metabolic instability.

The understanding that the hydroxyl group at the C2' position in this compound contributes significantly to its potency, as demonstrated by the comparison with solamin, is a prime example of how SAR informs rational design., This knowledge can direct the synthesis of new analogues that retain or optimize this crucial feature. Similarly, insights into the impact of stereochemistry, connecting groups, and other functionalizations provide a basis for designing libraries of compounds with a higher probability of possessing desired biological profiles.,, ,,

Rational design also involves considering the potential mechanisms of action. Given that Annonaceous acetogenins, including this compound, are known inhibitors of mitochondrial complex I, analogues can be designed to optimize this inhibitory activity through structural modifications predicted to enhance binding affinity or interaction with the target enzyme. thegoodscentscompany.com, Computational tools can be employed in this process to model the interaction of potential analogues with complex I and predict their activity before synthesis.

Future Directions in Murisolin Research

Exploration of Novel Synthetic Pathways

The complex structure of Murisolin (B1248456) presents challenges for its efficient and scalable synthesis. Future research is directed towards developing novel synthetic pathways that can provide access to this compound and its analogs in a more practical manner. Previous work has reported total syntheses of this compound and its stereoisomers, employing strategies such as Sonogashira coupling and stereoselective cyclization reactions to construct the key tetrahydrofuran (B95107) and lactone moieties researchgate.netbeilstein-journals.orgnih.gov. For example, one approach involved the coupling of a tetrahydrofuranic aldehyde with a diyne, followed by Sonogashira coupling with a γ-lactone segment researchgate.net. Another strategy utilized transannular O-heterocyclization as a key stereoselective step to build the THF ring system researchgate.net.

Exploring novel synthetic routes aims to improve yields, reduce the number of steps, and enable the creation of diverse structural analogs for further biological evaluation. This includes investigating new catalytic methods, exploring alternative building blocks, and applying protecting group strategies that are compatible with the sensitive functional groups present in this compound nih.gov. The development of more efficient synthetic methods is crucial for providing sufficient quantities of this compound and its derivatives for comprehensive biological testing and potential drug development beilstein-journals.org.

Advanced SAR Studies and Computational Modeling (e.g., QSAR, Molecular Docking)

Understanding the relationship between the chemical structure of this compound and its biological activity (Structure-Activity Relationship - SAR) is paramount for designing more potent and selective analogs. Advanced SAR studies are a key future direction. These studies involve synthesizing or isolating this compound derivatives with specific structural modifications and evaluating their biological effects beilstein-journals.org.

Computational modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, play a crucial role in these efforts researchgate.netbiointerfaceresearch.commdpi.comnih.govnih.gov. QSAR models aim to establish mathematical relationships between molecular descriptors (numerical representations of chemical structures) and biological activity, allowing for the prediction of the activity of new, untested compounds researchgate.netmdpi.comnih.gov. Molecular docking simulations predict the preferred binding orientation and affinity of a molecule (like this compound or its analogs) to a specific biological target protein researchgate.netbiointerfaceresearch.commdpi.comnih.govnih.govresearchgate.net.

Future research will leverage these computational tools to:

Identify key structural features of this compound responsible for its activity.

Predict the activity of novel this compound analogs before their synthesis, prioritizing the most promising candidates researchgate.net.

Gain insights into the potential binding sites and interaction modes of this compound with its biological targets researchgate.netbiointerfaceresearch.commdpi.comnih.govnih.govresearchgate.net.

Facilitate the rational design of this compound derivatives with improved potency, selectivity, and potentially better pharmacokinetic properties.

Data from biological assays of this compound and its analogs can be integrated with computational results to build robust predictive models. For example, studies on other compound classes have successfully used QSAR and molecular docking to identify key descriptors influencing anticancer activity and predict binding to target proteins like kinases researchgate.netbiointerfaceresearch.commdpi.comnih.govnih.gov. Applying similar approaches to this compound will accelerate the discovery and optimization of potent derivatives.

Investigation of Synergistic Effects with other Compounds

Exploring the potential synergistic effects of this compound when combined with other compounds is another important area for future research. Synergism occurs when the combined effect of two or more compounds is greater than the sum of their individual effects researchgate.net. This could potentially lead to enhanced efficacy and/or reduced effective doses, potentially mitigating off-target effects.

Research could investigate combinations of this compound with:

Other acetogenins (B1209576) found in Annona muricata researchgate.net. Studies have observed synergistic activity among different acetogenins isolated from soursop seeds researchgate.net.

Conventional chemotherapeutic agents, to explore potential for combination therapy in cancer treatment scribd.com.

Compounds with complementary mechanisms of action.

Identifying synergistic combinations would involve in vitro studies evaluating the effects of different combinations on relevant biological models, such as cancer cell lines or microbial cultures researchgate.net. Further studies would be needed to understand the underlying mechanisms of any observed synergy.

Elucidation of Additional Molecular Targets and Signaling Pathways

While some biological activities of this compound and other annonaceous acetogenins have been reported, a comprehensive understanding of their molecular targets and the signaling pathways they modulate is still developing ijper.orgpolscientific.com. Future research should focus on the detailed elucidation of these interactions.

Annonaceous acetogenins, in general, are known to target mitochondrial complex I (NADH-ubiquinone oxidoreductase), disrupting ATP production ijper.org. However, they may also interact with alternative targets and influence various cellular processes researchgate.net.

Future studies could employ techniques such as:

Affinity chromatography and pull-down assays to isolate proteins that directly bind to this compound.

Transcriptomic and proteomic analyses to identify changes in gene and protein expression profiles in cells treated with this compound.

High-throughput screening assays to test this compound against a panel of known drug targets, such as kinases, phosphatases, or receptors researchgate.netpolscientific.com.

Investigation of specific signaling pathways known to be involved in processes affected by this compound, such as apoptosis, cell cycle regulation, and inflammation ijper.orgpolscientific.com.

Understanding the full spectrum of molecular targets and signaling pathways influenced by this compound will provide critical insights into its mechanisms of action and help identify potential new therapeutic applications polscientific.com. This knowledge is also essential for the rational design of more selective and effective this compound-based drugs with reduced off-target effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.